molecular formula C17H31NO4Si B2532424 (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane CAS No. 220623-07-4

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane

Cat. No.: B2532424
CAS No.: 220623-07-4
M. Wt: 341.523
InChI Key: YSYBLOHEQJEDNI-YNEHKIRRSA-N
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Description

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C17H31NO4Si and its molecular weight is 341.523. The purity is usually 95%.
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Biological Activity

The compound (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is a complex bicyclic organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structure, biological activity, and applications based on diverse research findings.

Molecular Structure

The molecular formula of this compound is C17H31NO4SiC_{17}H_{31}NO_{4}Si with a molecular weight of approximately 341.5 g/mol. The IUPAC name is tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .

PropertyValue
Molecular FormulaC17H31NO4Si
Molecular Weight341.5 g/mol
IUPAC Nametert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
InChI KeyYSYBLOHEQJEDNI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps including the protection of functional groups and cyclization reactions. Common reagents used include various oxidizing and reducing agents, which facilitate the introduction of functional groups necessary for biological activity .

The compound's bicyclic structure allows it to interact with specific molecular targets such as enzyme active sites or receptor binding pockets. The presence of the tert-butyldimethylsilyloxy group enhances stability and bioavailability, which is crucial for its effectiveness in biological applications .

Case Studies and Research Findings

  • Opioid Receptor Ligands : Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, have been designed as novel μ-opioid receptor ligands. These compounds exhibit high binding affinity and selectivity for μ receptors over δ and κ subtypes, making them potential candidates for treating pain and pruritus in veterinary medicine .
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the lead structure can yield compounds with picomolar binding affinities at μ receptors. This highlights the importance of structural features in determining biological activity .
  • Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme mechanisms and interactions within biological systems, demonstrating its utility as a research tool in pharmacology .

Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the synthesis of more complex molecules aimed at therapeutic applications.

Research Applications

This compound serves as a probe in various biochemical studies and may play a role in developing new synthetic methodologies that exploit its unique structural characteristics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bicyclic systems have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS), which is crucial for DNA synthesis. Studies have reported IC50 values ranging from 0.47 to 1.4 µM for various synthesized compounds targeting TS proteins, suggesting potential for (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane in developing anticancer agents .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Bicyclic compounds have been extensively studied for their ability to combat bacterial and fungal infections due to their lipophilicity, which facilitates membrane penetration . This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through several methodologies involving:

  • Boc Protection : The use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during synthesis.
  • Silylation : The introduction of tert-butyldimethylsilyl groups enhances stability and solubility.

These synthetic strategies allow for the modification of the compound to create derivatives with tailored biological activities.

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized a series of bicyclic compounds based on the azabicyclo framework and evaluated their biological activities against various cancer cell lines. The results demonstrated that modifications at specific positions significantly influenced anticancer potency and selectivity .

Case Study 2: Structure–Activity Relationship Studies

Another investigation focused on the structure–activity relationships (SAR) of azabicyclic compounds related to (1S,2S,5R)-3-Boc derivatives. By systematically altering substituents on the bicyclic core, researchers identified key features that enhance both antimicrobial and anticancer activities .

Properties

IUPAC Name

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3/t11-,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYBLOHEQJEDNI-YNEHKIRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2CC2C1=O)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@H]2C[C@H]2C1=O)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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